Product packaging for Deschloro Amlodipine(Cat. No.:)

Deschloro Amlodipine

Cat. No.: B13411141
M. Wt: 374.4 g/mol
InChI Key: PEBXGLALMHVYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Amlodipine (CAS 88150-52-1) is a significant impurity and metabolite of Amlodipine, a widely prescribed dihydropyridine calcium channel blocker used to treat hypertension and angina . This compound is supplied as a white to off-white solid with the molecular formula C20H26N2O5 and a molecular weight of 374.44 g/mol . As a pharmaceutical impurity standard, this compound is essential for quality control and analytical research, enabling the identification and quantification of impurities in Amlodipine active pharmaceutical ingredients (APIs) and finished drug products to ensure safety and compliance with pharmacopoeial standards . The hydrochloride salt of this compound is also available under CAS 103069-33-6 . The product is accompanied by a Certificate of Analysis to guarantee its identity, purity, and quality for rigorous laboratory applications . This compound is strictly intended for Research Use Only and is not approved for diagnostic, therapeutic, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5 B13411141 Deschloro Amlodipine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3

InChI Key

PEBXGLALMHVYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Deschloro Amlodipine in biological samples?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are validated techniques for quantifying this compound. RP-HPLC offers cost-effective separation using C18 columns with UV detection (λ = 237 nm), achieving linearity in the 5–500 ng/mL range . LC-MS/MS enhances sensitivity (limit of detection: 0.1 ng/mL) and specificity for pharmacokinetic studies, using electrospray ionization in positive mode .
  • Key Considerations : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) to resolve this compound from metabolites. Include internal standards (e.g., deuterated analogs) to correct matrix effects in plasma samples.

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For purity, employ RP-HPLC with photodiode array detection to detect impurities at ≥0.1% levels .
  • Data Validation : Compare NMR shifts with published spectra of Amlodipine analogs. Purity thresholds should align with ICH guidelines (e.g., ≥95% for in vitro studies).

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s DNA crosslinking activity in hypoxic tumor cells?

  • Methodological Answer : Use alkaline comet assays under controlled oxygen conditions (e.g., 0.5% O₂ for hypoxia) to quantify inter-strand DNA crosslinks (ICLs). Pre-treat cells with this compound (2.5–10 nM) for 1 hour, then expose to ionizing radiation (20 Gy). Normalize comet tail intensity to radiation-only controls to isolate ICL-specific effects .
  • Critical Parameters :

  • Hypoxia Chamber Validation : Confirm oxygen levels using fluorescent probes (e.g., Image-iT® Hypoxia Reagent).
  • Dose-Response Analysis : Establish LD₅₀ values (e.g., ~0.9 nM for HCT116 cells) to compare hypoxic vs. normoxic cytotoxicity .

Q. How can contradictory data on this compound’s oxygen-dependent cytotoxicity be resolved?

  • Methodological Answer : Address contradictions by standardizing assay conditions:

  • Inconsistent ICL Detection : Hypoxia-specific ICL formation requires prolonged drug exposure (>1 hour) and absence of antioxidants (e.g., NAC) to prevent radical quenching .
  • Cytotoxicity Variability : Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to assess genetic modifiers of sensitivity.
    • Case Study : In normoxia, this compound shows minimal ICL activity (comet tail intensity reduction <5%), while hypoxia reduces tail intensity by 25–50%, confirming oxygen dependency .

Q. What in vivo models are suitable for evaluating this compound’s tumor selectivity and off-target effects?

  • Methodological Answer : Use xenograft models (e.g., HCT116 colorectal tumors in nude mice) with localized hypoxia induction (e.g., ligation of tumor vasculature). Administer this compound intravenously (0.1–1 mg/kg) and quantify DNA damage via γ-H2AX immunohistochemistry .
  • Safety Profiling : Monitor cardiac function (e.g., echocardiography) to assess calcium channel blockade off-target effects, a concern due to structural similarity to Amlodipine .

Guidance for Research Design

  • PICO Framework : Define Population (e.g., hypoxic tumor cells), Intervention (this compound dose), Comparison (normoxic cells), Outcome (ICL quantification) .
  • FINER Criteria : Ensure feasibility (e.g., access to hypoxia chambers), novelty (e.g., oxygen-dependent mechanisms), and relevance (e.g., translational potential in radiotherapy) .

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